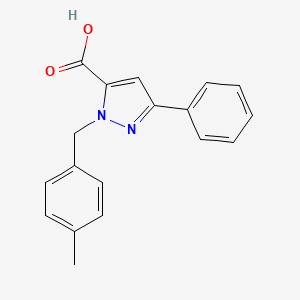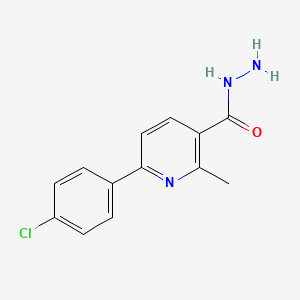
(2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as 2-methoxy-5-methylthiophenylprop-2-en-1-one, is a thiophene-based compound that has been widely studied in recent years due to its potential applications in various fields. It is a colorless solid that can be synthesized by a variety of methods, including the Grignard reaction and the Wittig reaction. It is also known to have a wide range of biological activities, including anti-oxidant, anti-inflammatory, and anti-cancer properties.
科学的研究の応用
(2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been studied extensively in recent years due to its potential applications in various fields. It has been shown to have anti-oxidant, anti-inflammatory, and anti-cancer properties, and is being studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. It has also been studied for its potential use as an antifungal agent, as well as for its potential use in the development of new drugs.
作用機序
The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It is also believed to act by inhibiting the activity of certain proteins, such as NF-κB, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
(2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-oxidant, anti-inflammatory, and anti-cancer properties, and is being studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. It has also been shown to have anti-fungal activity, and is being studied for its potential use in the development of new drugs.
実験室実験の利点と制限
The advantages of (2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one for lab experiments include its relatively low cost and easy availability. It is also relatively easy to synthesize, and can be synthesized using a variety of methods, including the Grignard reaction and the Wittig reaction. The major limitation of (2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one for lab experiments is that its mechanism of action is not yet fully understood.
将来の方向性
Given the potential applications of (2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one in various fields, there are many potential future directions for research. These include further research into the mechanism of action of the compound, as well as its potential use as an anti-oxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research into its potential use as an antifungal agent, as well as its potential use in the development of new drugs, is warranted. Finally, further research into its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease, is also necessary.
合成法
(2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one can be synthesized by a variety of methods, including the Grignard reaction and the Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent, such as magnesium bromide, with an aldehyde or ketone. The Wittig reaction involves the reaction of a Wittig reagent, such as a phosphonium salt, with an aldehyde or ketone. Other methods of synthesis include the reaction of an aldehyde or ketone with a thiophene-containing Grignard reagent, the reaction of a thiophene-containing Wittig reagent with an aldehyde or ketone, and the reaction of a thiophene-containing Grignard reagent with an aldehyde or ketone.
特性
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-11-7-8-12(18-11)9-10-14(16)13-5-3-4-6-15(13)17-2/h3-10H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDTXPCGACNUMT-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)



